molecular formula C10H12O2 B1345737 2,5-Dimethylphenyl acetate CAS No. 877-48-5

2,5-Dimethylphenyl acetate

Cat. No. B1345737
M. Wt: 164.2 g/mol
InChI Key: SBOSLJVYJPZJNH-UHFFFAOYSA-N
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Patent
US04544450

Procedure details

xylene, 390 mls of potassium acetate, 0.6 M acetic acid and 0.87 g of palladium catalyst on carbon (10% Pd) are electrolyzed in a cell without diaphragm having a graphite anode (area 140 cm2), steel cathode, magnetic stirrer and water jacket. The electrolysis is carried out at 18° C. with a current of 1.40 A. After the flow of 4 F/mol of electricity, the content of the cell is filtered and extracted with dichloromethane. The organic phase is washed with a solution of NaHCO3 and dried over MgSO4. After having distilled off the solvent under atmospherical pressure, the liquid is transferred into a microdistillation apparatus in which 4.30 g of unreacted p.xylene are recovered together with 3.41 g of pure 2,5-dimethylphenyl acetate. The molar values of the yield of current and the stoichiometric yields relative to the synthesis of 2,5-dimethylphenyl acetate from p.xylene are thus 12.8% and 51.3%, respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
390 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
graphite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.87 g
Type
catalyst
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]1(C)[C:2]([CH3:7])=[CH:3][CH:4]=[CH:5][CH:6]=1.[C:9]([O-:12])(=[O:11])[CH3:10].[K+].[C:14](O)(=O)C>[Pd].O>[C:9]([O:12][C:6]1[CH:1]=[C:2]([CH3:7])[CH:3]=[CH:4][C:5]=1[CH3:14])(=[O:11])[CH3:10] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
potassium acetate
Quantity
390 mL
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
graphite
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0.87 g
Type
catalyst
Smiles
[Pd]
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is carried out at 18° C.
FILTRATION
Type
FILTRATION
Details
After the flow of 4 F/mol of electricity, the content of the cell is filtered
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
The organic phase is washed with a solution of NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
DISTILLATION
Type
DISTILLATION
Details
After having distilled off the solvent under atmospherical pressure
CUSTOM
Type
CUSTOM
Details
xylene are recovered together with 3.41 g of pure 2,5-dimethylphenyl acetate

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1=C(C=CC(=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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